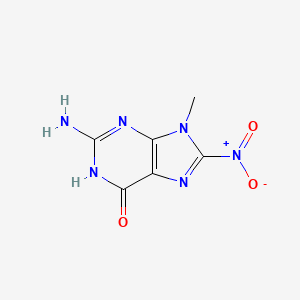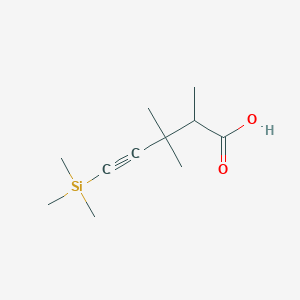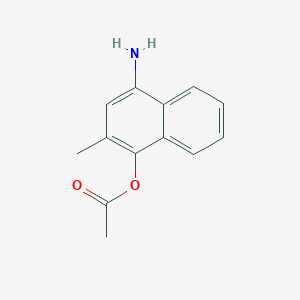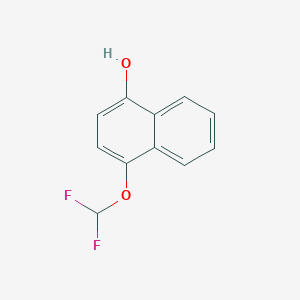
2-Amino-9-methyl-8-nitro-3,9-dihydro-6H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-9-methyl-8-nitro-1H-purin-6(9H)-one is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-methyl-8-nitro-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method starts with the nitration of 9-methylguanine to introduce the nitro group at the 8-position. This is followed by selective amination at the 2-position. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-9-methyl-8-nitro-1H-purin-6(9H)-one may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in 2-Amino-9-methyl-8-nitro-1H-purin-6(9H)-one can undergo reduction to form an amino group, which can further participate in various chemical reactions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The amino and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Amino-9-methyl-8-amino-1H-purin-6(9H)-one, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-Amino-9-methyl-8-nitro-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleotides.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-9-methyl-8-nitro-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit or modulate the activity of specific enzymes involved in nucleotide metabolism, thereby affecting cellular processes. Its nitro and amino groups play crucial roles in binding to these targets and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-chloropurine: Another purine derivative with different functional groups.
8-Nitroguanine: Similar in structure but lacks the methyl group at the 9-position.
9-Methylguanine: Lacks the nitro group at the 8-position.
Uniqueness
2-Amino-9-methyl-8-nitro-1H-purin-6(9H)-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both amino and nitro groups allows for diverse chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
425427-89-0 |
|---|---|
Formule moléculaire |
C6H6N6O3 |
Poids moléculaire |
210.15 g/mol |
Nom IUPAC |
2-amino-9-methyl-8-nitro-1H-purin-6-one |
InChI |
InChI=1S/C6H6N6O3/c1-11-3-2(8-6(11)12(14)15)4(13)10-5(7)9-3/h1H3,(H3,7,9,10,13) |
Clé InChI |
JUMXPDPXUOVPLP-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)NC(=N2)N)N=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B11892819.png)





![(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B11892864.png)





